molecular formula C11H14N2O2 B1406156 Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine CAS No. 1525495-48-0

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

Cat. No.: B1406156
CAS No.: 1525495-48-0
M. Wt: 206.24 g/mol
InChI Key: TXKFJDUXJFEDEN-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is an organic compound with the molecular formula C11H14N2O2 It is characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methyl and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloride. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Substitution: Formation of substituted benzylamine derivatives.

    Reduction: Formation of 2-methyl-5-aminobenzylamine.

Scientific Research Applications

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can be compared with similar compounds such as:

    2-methyl-5-nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    2-methyl-5-nitrobenzyl alcohol: Another related compound, differing by the presence of a hydroxyl group instead of an amine group.

    2-methyl-5-nitrobenzyl alpha-D-glucopyranoside: A glycoside derivative with distinct biological properties.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which imparts unique steric and electronic properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFJDUXJFEDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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